2H-1,4-Ethanoquinoline, 3,4-dihydro-
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Overview
Description
Preparation Methods
The synthesis of 2H-1,4-Ethanoquinoline, 3,4-dihydro- can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods typically involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2H-1,4-Ethanoquinoline, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include p-toluenesulfonic acid, FeCl3, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,4-Ethanoquinoline, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: It has been investigated for its potential therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Ethanoquinoline, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2H-1,4-Ethanoquinoline, 3,4-dihydro- can be compared with similar compounds such as:
3,4-Dihydro-2H-quinoline: Another quinoline derivative with similar chemical properties.
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with different functional groups and applications.
The uniqueness of 2H-1,4-Ethanoquinoline, 3,4-dihydro- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
4363-25-1 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2 |
InChI Key |
RNFRFPSSWGWDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=CC=CC=C32 |
Origin of Product |
United States |
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